2-Bromo-5-ethyl-4-nitropyridine
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Overview
Description
2-Bromo-5-ethyl-4-nitropyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethyl-4-nitropyridine typically involves the bromination and nitration of pyridine derivatives. One common method is the bromination of 5-ethylpyridine followed by nitration. The reaction conditions often include the use of bromine or a brominating agent and nitric acid or a nitrating mixture under controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethyl-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Coupling: Boronic acids with palladium catalysts under mild conditions.
Major Products Formed
Substitution: Amino or thiol-substituted pyridines.
Reduction: 2-Bromo-5-ethyl-4-aminopyridine.
Coupling: Biaryl derivatives.
Scientific Research Applications
2-Bromo-5-ethyl-4-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethyl-4-nitropyridine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can facilitate binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitropyridine: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
2-Bromo-4-nitropyridine: The position of the nitro group changes, which can significantly affect its chemical properties and reactivity.
5-Ethyl-4-nitropyridine: Lacks the bromine atom, affecting its ability to participate in certain substitution and coupling reactions.
Uniqueness
2-Bromo-5-ethyl-4-nitropyridine is unique due to the combination of the bromine, ethyl, and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-5-ethyl-4-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-5-4-9-7(8)3-6(5)10(11)12/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXXTSMOFSXVDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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